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molecular formula C8H7ClO B042941 Phenylacetyl chloride CAS No. 103-80-0

Phenylacetyl chloride

Cat. No. B042941
M. Wt: 154.59 g/mol
InChI Key: VMZCDNSFRSVYKQ-UHFFFAOYSA-N
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Patent
US06174879B1

Procedure details

Phenylacetyl chloride is prepared according to the method described in Example 8 using phenylacetic acid (2.13 g, 15.6 mmol) to give a pale yellow oil which is dissolved in chloroform (10 mL). This solution is refluxed for 12 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.75 g, 14.9 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt as described in Example 9. The product is recrystallised from hot methanol to yield the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:12]>>[C:1]1([CH2:7][C:8]([Cl:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Two
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.75 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
the aqueous is washed with more dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to leave the crude free ester

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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